molecular formula C15H15NO3 B7480532 N-benzyl-2-(2-hydroxyphenoxy)acetamide

N-benzyl-2-(2-hydroxyphenoxy)acetamide

Cat. No.: B7480532
M. Wt: 257.28 g/mol
InChI Key: CYKWIEXCYBJNLG-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-hydroxyphenoxy)acetamide is an acetamide derivative featuring a benzyl-substituted amine group and a 2-hydroxyphenoxy moiety.

Properties

IUPAC Name

N-benzyl-2-(2-hydroxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-13-8-4-5-9-14(13)19-11-15(18)16-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKWIEXCYBJNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of benzylamine with 2-(2-hydroxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-benzyl-2-(2-oxophenoxy)acetamide.

    Reduction: Formation of N-benzyl-2-(2-hydroxyphenoxy)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(2-hydroxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

The biological and physicochemical properties of phenoxyacetamides are highly dependent on the substituents attached to the phenoxy ring. Key analogs from the literature include:

Compound Name Substituents on Phenoxy Ring Key Properties References
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide 2-Cl, 4-CH3 Forms hydrogen-bonded chains in crystal lattices; chair conformation in cyclohexyl analogs
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide 2,6-Cl2 Exhibits N–H···O hydrogen bonding; used in protein interaction studies
N-Benzyl-2-(2-chlorophenoxy)acetamide 2-Cl Structural basis for antiparasitic agents like benznidazole
Target Compound 2-OH Hypothesized enhanced hydrogen-bonding capacity due to hydroxyl group

The hydroxyl group in the target compound may improve solubility or binding affinity compared to chloro- or methyl-substituted analogs, though this requires experimental validation.

Tetrahydroisoquinoline-Based Acetamides

Several N-benzyl-2-acetamide derivatives incorporate tetrahydroisoquinoline scaffolds, which are critical for orexin receptor antagonism and kinase inhibition:

Compound (Example) Substituents on Tetrahydroisoquinoline Biological Activity Yield References
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-THIQ-2-yl}acetamide 6-OCH3, 7-OCH2CH2N-piperidine Orexin-1 receptor antagonist (IC50 < 1 µM) 24%
N-Benzyl-2-{1-[(3,4-dimethylphenyl)methyl]-6,7-dimethoxy-THIQ-2-yl}acetamide 6,7-OCH3 Selective antagonist for orexin-1 receptor 37%
N-Benzyl-2-{6-[benzyl(methyl)amino]-1-[(3,4-dimethoxyphenyl)methyl]-THIQ-2-yl}acetamide 6-N(CH2Ph)CH3 Improved metabolic stability 67%

Kinase-Inhibiting Acetamides

Thiazole- and pyridine-containing N-benzylacetamides demonstrate significant kinase inhibition:

Compound (Example) Core Structure Activity (GI50) Application References
KX2-391 (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide) Pyridine 1.34 µM (c-Src kinase inhibition) Anticancer agent
Thiazolyl derivative 8b Thiazole 71% cell proliferation inhibition (BT-20) Broad-spectrum anticancer

The absence of a heteroaromatic ring in the target compound suggests divergent biological targets compared to these kinase inhibitors.

NMR Spectral Signatures

Key ^1H NMR shifts for common structural motifs:

  • Acetamide carbonyl : δ 168–170 ppm (^13C) across analogs .
  • Benzyl group : δ 4.35–4.50 ppm (N–CH2–Ph) .
  • Phenoxy protons: δ 6.70–7.40 ppm, influenced by substituents .

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